molecular formula C21H24N4O4S2 B11624244 2-[(3-Methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-[(3-Methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B11624244
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: BKDBHYLOOFRUKG-VBKFSLOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A nitrogen-rich bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
  • Methoxypropylamino side chain: Enhances solubility and modulates electronic properties via the methoxy group’s electron-donating effects .
  • (Z)-configuration: The stereochemistry of the exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone moieties is critical for molecular rigidity and target binding .

The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with thiazolidinone intermediates, as seen in analogous thiazolidinone derivatives .

Eigenschaften

Molekularformel

C21H24N4O4S2

Molekulargewicht

460.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O4S2/c1-28-10-5-8-22-18-15(19(26)24-9-3-2-7-17(24)23-18)12-16-20(27)25(21(30)31-16)13-14-6-4-11-29-14/h2-3,7,9,12,14,22H,4-6,8,10-11,13H2,1H3/b16-12-

InChI-Schlüssel

BKDBHYLOOFRUKG-VBKFSLOCSA-N

Isomerische SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4

Kanonische SMILES

COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4CCCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thiazolidin-4-One Formation

  • Reactants : Tetrahydrofurfurylamine, carbon disulfide, and chloroacetic acid.

  • Conditions : NaOH (10% aq.), reflux, 6 h.

  • Mechanism : The amine reacts with CS2 to form a dithiocarbamate, which cyclizes with chloroacetic acid to yield 3-(tetrahydrofurfurylmethyl)-2-thioxothiazolidin-4-one.

Generation of the 5-Ylidene System

The thioxo group at C2 facilitates deprotonation at C5 using DBU, forming a resonance-stabilized ylidene. Trapping with formaldehyde introduces the exocyclic methylene group, which adopts the Z-configuration due to steric hindrance from the tetrahydrofurfuryl substituent.

Coupling of Thiazolidinone and Pyrido[1,2-a]Pyrimidin-4-One

The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one’s aldehyde (introduced via Vilsmeier-Haack formylation) and the thiazolidin-5-ylidene methyl group.

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Conditions : 60°C, 8 h, under nitrogen.

  • Stereochemical outcome : The bulky tetrahydrofurfuryl group directs Z-selectivity (cis configuration) by hindering rotation around the newly formed double bond.

Critical Analysis of Methodologies

Catalytic Efficiency in Amine Synthesis

The Cu-Co/Al2O3-diatomite catalyst offers advantages in 3-methoxypropylamine production, including high ammonia utilization (>80%) and low energy consumption. Comparatively, homogeneous catalysts (e.g., Raney Ni) suffer from leaching and lower turnover numbers.

Regioselectivity in Pyrido[1,2-a]Pyrimidinone Formation

Lithium amide activation ensures exclusive 4-one formation over 2-one byproducts. Computational studies suggest that the amide base deprotonates the pyridine nitrogen, directing electrophilic attack to the C4 position.

Challenges in Z-Selectivity

Achieving >95% Z-configuration in the thiazolidin-5-ylidene moiety requires precise control of steric and electronic factors. Substituents on the thiazolidinone nitrogen (e.g., tetrahydrofurfuryl) are critical for minimizing E-isomer formation .

Analyse Chemischer Reaktionen

    Oxidation und Reduktion:

    Substitutionsreaktionen:

    Häufige Reagenzien und Bedingungen:

Wissenschaftliche Forschungsanwendungen

    Chemie: Untersuchung neuartiger heterocyclischer Verbindungen und ihrer Reaktivität.

    Biologie: Studium potenzieller biologischer Aktivitäten (z. B. Enzyminhibition, Rezeptorbindung).

    Medizin: Erforschung ihrer pharmakologischen Eigenschaften (z. B. antimikrobiell, krebshemmend).

    Industrie: Eingeschränkte Anwendungen aufgrund ihrer Komplexität.

5. Wirkmechanismus

    Zielstrukturen: Wahrscheinlich Interaktion mit Enzymen, Rezeptoren oder zellulären Komponenten.

    Signalwege: Weitere Forschung ist erforderlich, um spezifische Signalwege zu entschlüsseln.

Wirkmechanismus

    Targets: Likely interacts with enzymes, receptors, or cellular components.

    Pathways: Further research needed to elucidate specific pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound ID/Name Key Structural Differences Biological Activity/Properties Reference
Target Compound Tetrahydrofuranmethyl at thiazolidinone C3; methoxypropylamino at pyrimidinone C2 Hypothesized antimicrobial/antioxidant activity (based on thiazolidinone derivatives)
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Methoxypropyl at thiazolidinone C3; tetrahydrofuranmethylamino at pyrimidinone C2 Improved solubility due to polar tetrahydrofuranmethyl group; unconfirmed bioactivity
2-[(3-Methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylbenzyl at thiazolidinone C3; methyl at pyrido-pyrimidinone C9 Enhanced lipophilicity (logP ~3.2); moderate antimicrobial activity against S. aureus (MIC 8 µg/mL)
Ethyl 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionate Simplified thiazolidinone with aryl substituents; lacks fused pyrido-pyrimidinone system Demonstrated antioxidant activity (IC50 12–25 µM in DPPH assay)

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity: The tetrahydrofuranmethyl group in the target compound may enhance metabolic stability compared to the 4-methylbenzyl analog , though this requires experimental validation. Methoxypropylamino vs. tetrahydrofuranmethylamino: The former’s methoxy group improves aqueous solubility, while the latter’s cyclic ether may increase membrane permeability .

Role of the Pyrido-Pyrimidinone Core: Fused systems like the target compound’s pyrido-pyrimidinone scaffold exhibit stronger π-π stacking interactions with biological targets (e.g., enzyme active sites) compared to simpler thiazolidinones .

Stereochemical Considerations :

  • The (Z)-configuration in the target compound’s exocyclic double bond is conserved in analogs with confirmed antimicrobial activity, suggesting a structure-activity relationship (SAR) .

Antimicrobial Potential: Thiazolidinone derivatives with electron-withdrawing groups (e.g., thioxo at C2) show higher antimicrobial efficacy, as seen in the 4-methylbenzyl analog (MIC 8 µg/mL) . The target compound’s thioxo group positions it as a candidate for similar activity.

Limitations in Current Data: No direct experimental data (e.g., IC50, MIC) are available for the target compound. Predictions are based on structural analogs and computational models .

Biologische Aktivität

The compound 2-[(3-Methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O4S2C_{23}H_{29}N_{5}O_{4}S_{2}, with a molecular weight of 503.6 g/mol. The compound features a pyrido-pyrimidinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H29N5O4S2
Molecular Weight503.6 g/mol
IUPAC Name(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that similar thiazolidinone derivatives showed significant inhibition of cell proliferation in breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity. Research indicates that thiazolidinone derivatives possess broad-spectrum antibacterial properties. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell membranes and inhibit cell wall synthesis .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to the one under consideration have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests potential applications in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Variations in substituents on the thiazolidinone ring influence their pharmacological profiles significantly. For example, modifications at specific positions have been linked to enhanced anticancer or antimicrobial efficacy .

Study 1: Anticancer Activity

In a study published in 2021, researchers synthesized several thiazolidinone derivatives and evaluated their cytotoxicity against various cancer cell lines. One derivative demonstrated IC50 values lower than 10 µM against MCF-7 (breast cancer) and HCT116 (colon cancer) cells, indicating potent anticancer activity .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the key synthetic pathways and methodologies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Condensation of thiazolidinone precursors with pyrido-pyrimidine derivatives under reflux in inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .
  • Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the Z-isomer, confirmed by thin-layer chromatography (TLC) .
  • Step 3 : Structural validation through ¹H/¹³C NMR and FT-IR spectroscopy , focusing on characteristic peaks (e.g., thioxo group at ~1250 cm⁻¹, pyrimidinone C=O at ~1700 cm⁻¹) .
  • Critical Note : Yield optimization (~40-60%) requires strict control of reaction time and temperature, particularly during imine formation .

Q. How is the compound’s structural integrity validated post-synthesis?

Advanced spectroscopic and crystallographic techniques are employed:

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the Z-configuration and confirms the thiazolidinone-pyrido-pyrimidine conjugation .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to confirm molecular formula .
  • UV-Vis spectroscopy : Monitors π→π* transitions in the conjugated system (λmax ~350-400 nm) to assess electronic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data during structural analysis?

  • Data Reconciliation : Use SHELXTL (Bruker AXS) for iterative refinement of crystallographic parameters, especially when twinning or disorder is observed .
  • Cross-Validation : Compare NMR coupling constants (e.g., J values for Z/E isomers) with computational models (DFT-based simulations) to resolve stereochemical ambiguities .
  • Case Study : Discrepancies in thioxo group reactivity were resolved by correlating IR data with X-ray bond lengths, revealing unexpected tautomerization under acidic conditions .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace 3-methoxypropyl with benzyl or allyl groups) to assess impacts on bioactivity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., COX-2, MMP-9) and compare IC₅₀ values to establish substituent-activity trends .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to map interactions between the thiazolidinone core and target protein active sites .

Q. How can interaction studies with biological targets be methodologically structured?

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (Ka, Kd) for targets like serum albumin or DNA topoisomerases .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS to assess CYP450-mediated oxidation .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines (HeLa, MCF-7) .

Q. What strategies mitigate challenges in reaction scalability and purity?

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during thiazolidinone ring closure .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance imine formation efficiency .
  • Scale-Up Protocols : Use continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to maintain yield (>50%) at multi-gram scales .

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity across structural analogs?

  • Case Example : Analog 2-(allylamino)-...-pyrimidin-4-one showed 10-fold higher cytotoxicity than the 3-methoxypropyl variant. SAR analysis linked this to enhanced lipophilicity (logP ~2.8 vs. ~1.5) and improved membrane permeability .
  • Statistical Validation : Apply ANOVA to distinguish activity variations (p<0.05) between analogs in dose-response assays .

Q. What methods validate the compound’s stability under physiological conditions?

  • pH Stability Profiling : Incubate the compound in buffers (pH 1.2-7.4) and monitor degradation via HPLC at 37°C over 24 hours .
  • Light/Heat Stress Testing : Expose to accelerated conditions (40°C/75% RH, UV light) to identify degradation products (e.g., sulfoxide formation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.